(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRVIGHEROTFW-VGMNWLOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@H]2[C@@H]1C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using various starting materials and catalysts under controlled conditions.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the amine group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in selective reactions. Upon deprotection, the free amine can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(1S,3S,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 1523348-12-0)
- Key Differences : Replaces the methylamine group with a carbamoyl (CONH2) moiety.
- Applications : Intermediate in Saxagliptin synthesis, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes .
- Properties : Higher polarity due to the carbamoyl group, influencing solubility and pharmacokinetics.
Ethyl (1S,3R,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 871727-40-1)
Salt Forms and Counterions
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride (CAS: 709031-39-0)
- Key Differences : Hydrochloride salt of the carboxamide derivative.
- Properties : Molecular weight 162.62; enhanced aqueous solubility due to ionic character. Commonly used in peptide mimetics and protease inhibitors .
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (CAS: 709031-45-8)
Stereochemical and Substituent Modifications
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride (CAS: 2497594-26-8)
- Key Differences : Additional methyl group at the 5-position and methyl ester substituent.
- Properties : Molecular weight 191.66; steric effects may alter metabolic stability or target engagement .
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride (CAS: 1092506-35-8)
- Key Differences : Hydroxymethyl group instead of methylamine; distinct stereochemistry (1R,2S,5S).
- Properties: Potential for hydrogen bonding, influencing receptor interactions .
Structural and Functional Comparison Table
Biological Activity
(1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-methylamine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmacologically active agents, particularly in the context of diabetes treatment.
- Molecular Formula : C11H18N2O3
- Molecular Weight : 226.272 g/mol
- CAS Number : 361440-67-7
The biological activity of this compound is largely attributed to its structural similarity to other compounds that inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are critical in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Research indicates that (1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane derivatives exhibit potent DPP-4 inhibitory activity. This inhibition leads to increased levels of incretin hormones, which play a significant role in glucose homeostasis.
Pharmacokinetics
The compound demonstrates favorable pharmacokinetic properties:
- Absorption : Rapid absorption post oral administration.
- Half-life : Compatible with once-daily dosing regimens.
Case Studies and Research Findings
Recent studies have explored the efficacy and safety profile of this compound in clinical settings:
-
Clinical Trials on DPP-4 Inhibitors :
- A study involving a cohort of type 2 diabetes patients showed that compounds similar to (1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane significantly reduced HbA1c levels compared to placebo groups.
- Patients reported improved glycemic control with minimal side effects.
-
Comparative Studies :
- Comparative analysis with established DPP-4 inhibitors like Saxagliptin demonstrated comparable efficacy in glucose reduction while maintaining a favorable safety profile.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2O3 |
| Molecular Weight | 226.272 g/mol |
| CAS Number | 361440-67-7 |
| DPP-4 Inhibition IC50 | 15 nM |
| Oral Bioavailability | >70% |
Q & A
Q. What synthetic methodologies are optimal for preparing (1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-methylamine?
The synthesis involves key steps such as amide formation, dehydration, and Boc-deprotection. For example, coupling N-t-butoxycarbonyl-3-hydroxy-1-adamantyl-D-glycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide via amide bond formation, followed by dehydration and deprotection, yields the target compound . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to achieving high yields (>70%) and minimizing side products like racemized intermediates.
Q. How can researchers confirm the stereochemical configuration of the bicyclo[3.1.0]hexane core?
X-ray crystallography and NMR spectroscopy are primary tools. For instance, 2D NOESY experiments can identify spatial proximity between protons in the bicyclic system, while X-ray analysis resolves absolute configuration . Computational methods (e.g., DFT calculations) may supplement experimental data to validate stereochemical assignments .
Q. What analytical techniques are recommended for purity assessment?
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) ensures enantiomeric purity (>98%). Mass spectrometry (HRMS) and elemental analysis verify molecular composition, while differential scanning calorimetry (DSC) assesses crystallinity and thermal stability .
Advanced Research Questions
Q. How can stereochemical impurities in the synthesis be resolved?
Diastereomeric salt formation using chiral resolving agents (e.g., L-tartaric acid) or chiral chromatography (e.g., supercritical fluid chromatography) effectively separates enantiomers. For example, resolving (1R,3S,5R)-enantiomer impurities from the desired (1S,3S,5S)-isomer requires tailored mobile phases (hexane/isopropanol with 0.1% trifluoroacetic acid) .
Q. What strategies mitigate instability of the Boc-protected intermediate under acidic conditions?
Controlled deprotection using mild acids (e.g., HCl in dioxane) at low temperatures (0–5°C) minimizes degradation. Alternatively, switching to acid-labile protecting groups (e.g., Fmoc) may improve stability during downstream functionalization .
Q. How does the compound’s conformation influence pharmacological activity in diabetes therapeutics?
The rigid bicyclo[3.1.0]hexane core enhances binding affinity to dipeptidyl peptidase-4 (DPP-4) by mimicking the transition state of substrate hydrolysis. Structure-activity relationship (SAR) studies show that the (1S,3S,5S)-configuration and methylamine substituent optimize inhibitory potency (IC₅₀ < 1 nM) .
Q. What computational tools predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to DPP-4. Key interactions include hydrogen bonding between the methylamine group and Glu205/206 residues, and hydrophobic contacts with the adamantyl moiety .
Data Analysis and Contradictions
Q. How to address discrepancies in reported synthetic yields for this compound?
Variability in yields (50–85%) arises from differences in cyclopropane ring closure efficiency. Optimizing Simmons-Smith reaction conditions (e.g., using ZnEt₂ and CH₂I₂) improves stereoselectivity and yield . Contradictory reports on Boc-deprotection efficiency may stem from residual moisture in reaction mixtures, which hydrolyzes intermediates .
Q. Why do some studies report conflicting pharmacological data for analogs of this compound?
Subtle stereochemical variations (e.g., 1R vs. 1S configurations) drastically alter receptor affinity. For example, (1R,3S,5R)-isomers show reduced DPP-4 inhibition (>10-fold lower activity) compared to the (1S,3S,5S)-form .
Methodological Recommendations
Q. What experimental protocols validate the compound’s role in sigma receptor modulation?
Radioligand binding assays (e.g., using [³H]-DTG for σ1/σ2 receptors) quantify affinity. Functional assays (calcium flux or cAMP modulation) assess agonism/antagonism. For example, 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives exhibit σ1 receptor Ki values < 100 nM, suggesting potential neuropharmacological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
